

Introduction: Unveiling a Scaffold of Therapeutic Potential

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Compound of Interest

Compound Name: *1H-pyrrolo[3,2-c]pyridine-6-carbonitrile*

Cat. No.: B1373092

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In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for potent and selective therapeutics is perpetual. Among the heterocyclic compounds that have garnered significant interest, the azaindole family stands out due to its versatile chemical nature and proven biological relevance. This guide focuses on a specific member of this family: **1H-pyrrolo[3,2-c]pyridine-6-carbonitrile**, also known as 6-Cyano-5-azaindole. This molecule, identified by the CAS Number 1082040-98-9, represents a compelling starting point for drug discovery endeavors, particularly in oncology and immunology.^{[1][2]}

The 1H-pyrrolo[3,2-c]pyridine core is a bioisostere of indole, where a carbon atom in the benzene ring is replaced by a nitrogen atom. This substitution subtly alters the electronic properties, hydrogen bonding capabilities, and metabolic stability of the molecule, often leading to improved pharmacokinetic profiles and target engagement. The addition of a carbonitrile (-C≡N) group at the 6-position further enhances its utility. The nitrile moiety is a versatile functional group; it can act as a hydrogen bond acceptor, a key interaction in many enzyme active sites, or serve as a synthetic handle for further chemical elaboration into amides, amines, or other heterocyclic systems.^[3]

This document, intended for researchers and drug development professionals, provides a comprehensive overview of **1H-pyrrolo[3,2-c]pyridine-6-carbonitrile**, from its fundamental properties and synthesis to its established and potential applications in modern therapeutics.

Core Physicochemical and Structural Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development campaign. These parameters dictate handling, formulation, and analytical characterization strategies.

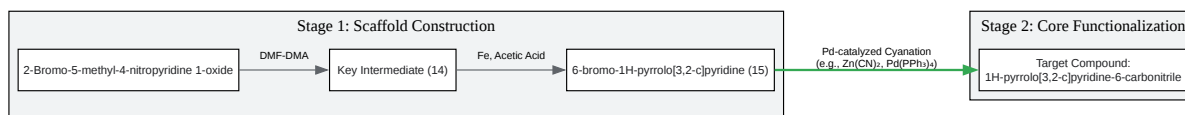
| Property | Value | Reference |
|-------------------|--|-----------|
| CAS Number | 1082040-98-9 | [1][2] |
| Molecular Formula | C ₈ H ₅ N ₃ | [1][2] |
| Molecular Weight | 143.15 g/mol | [2] |
| Appearance | Solid | |
| Common Synonyms | 6-Cyano-5-azaindole | [2] |
| InChI Key | MUIUVAZQTGCBJF-UHFFFAOYSA-N | [2] |
| SMILES | <chem>N#Cc1ncc2cc[nH]c2c1</chem> | [1] |

Synthesis and Characterization: A Strategic Approach

The synthesis of **1H-pyrrolo[3,2-c]pyridine-6-carbonitrile** is not a trivial undertaking and requires a multi-step approach. While a direct, one-pot synthesis is not widely reported, a logical and field-proven strategy involves the construction of a halogenated pyrrolopyridine precursor, followed by a transition metal-catalyzed cyanation reaction. This approach offers robustness and amenability to scale-up.

Illustrative Synthesis Workflow

The synthesis can be logically divided into two main stages: the formation of the core heterocyclic scaffold and the subsequent introduction of the nitrile functionality. A common precursor for this is 6-bromo-1H-pyrrolo[3,2-c]pyridine.



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Caption: A plausible synthetic workflow for **1H-pyrrolo[3,2-c]pyridine-6-carbonitrile**.

Experimental Protocol: Synthesis of 6-bromo-1H-pyrrolo[3,2-c]pyridine

This protocol is adapted from methodologies reported for the synthesis of this key intermediate.
[4]

- Nitration: Commercially available 2-bromo-5-methylpyridine is first oxidized to 2-bromo-5-methylpyridine-1-oxide. This intermediate is then nitrated using fuming nitric acid in sulfuric acid to yield 2-bromo-5-methyl-4-nitropyridine 1-oxide.[4]
- Intermediate Formation: The nitrated compound is reacted with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in DMF to form a key enamine intermediate.[4]
- Reductive Cyclization: The intermediate is then subjected to reductive cyclization using iron powder in acetic acid. This step simultaneously reduces the nitro group and facilitates the formation of the fused pyrrole ring, yielding 6-bromo-1H-pyrrolo[3,2-c]pyridine.[4]
- Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent like ethyl acetate. The crude product is then purified using silica gel chromatography.[4]

Experimental Protocol: Palladium-Catalyzed Cyanation

This represents a standard and effective method for introducing a nitrile group onto an aromatic halide.[5]

- **Reaction Setup:** In an inert atmosphere glovebox or using Schlenk techniques, a reaction vessel is charged with 6-bromo-1H-pyrrolo[3,2-c]pyridine (1.0 eq), zinc cyanide ($\text{Zn}(\text{CN})_2$, 0.6 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) ($\text{Pd}(\text{PPh}_3)_4$, 0.05 eq).^[5]
- **Solvent Addition:** Anhydrous and degassed N,N-dimethylformamide (DMF) is added to the vessel, which is then sealed.^[5]
- **Reaction:** The mixture is heated to a temperature between 80-120 °C. The reaction progress is monitored by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).^[5]
- **Work-up and Purification:** Upon completion, the reaction is cooled and quenched. The product is extracted and purified by column chromatography to yield the final product, **1H-pyrrolo[3,2-c]pyridine-6-carbonitrile**.

Analytical Characterization Protocol: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) is indispensable for unambiguous structural confirmation.

- **Objective:** To confirm the molecular structure by analyzing the chemical environment of its protons (^1H NMR) and carbon atoms (^{13}C NMR).^[6]
- **Sample Preparation:** 5-10 mg of the purified compound is dissolved in a deuterated solvent (e.g., $\text{DMSO}-d_6$) in a standard NMR tube.^[6]
- **Instrumentation:** Data is acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz).
- **Expected Spectra:**
 - ^1H NMR: The spectrum will show distinct signals for the protons on the pyrrole and pyridine rings. The chemical shifts, coupling constants, and integration values will be consistent with the proposed structure.
 - ^{13}C NMR: The spectrum will show signals for each unique carbon atom in the molecule, including a characteristic signal for the nitrile carbon in the downfield region.

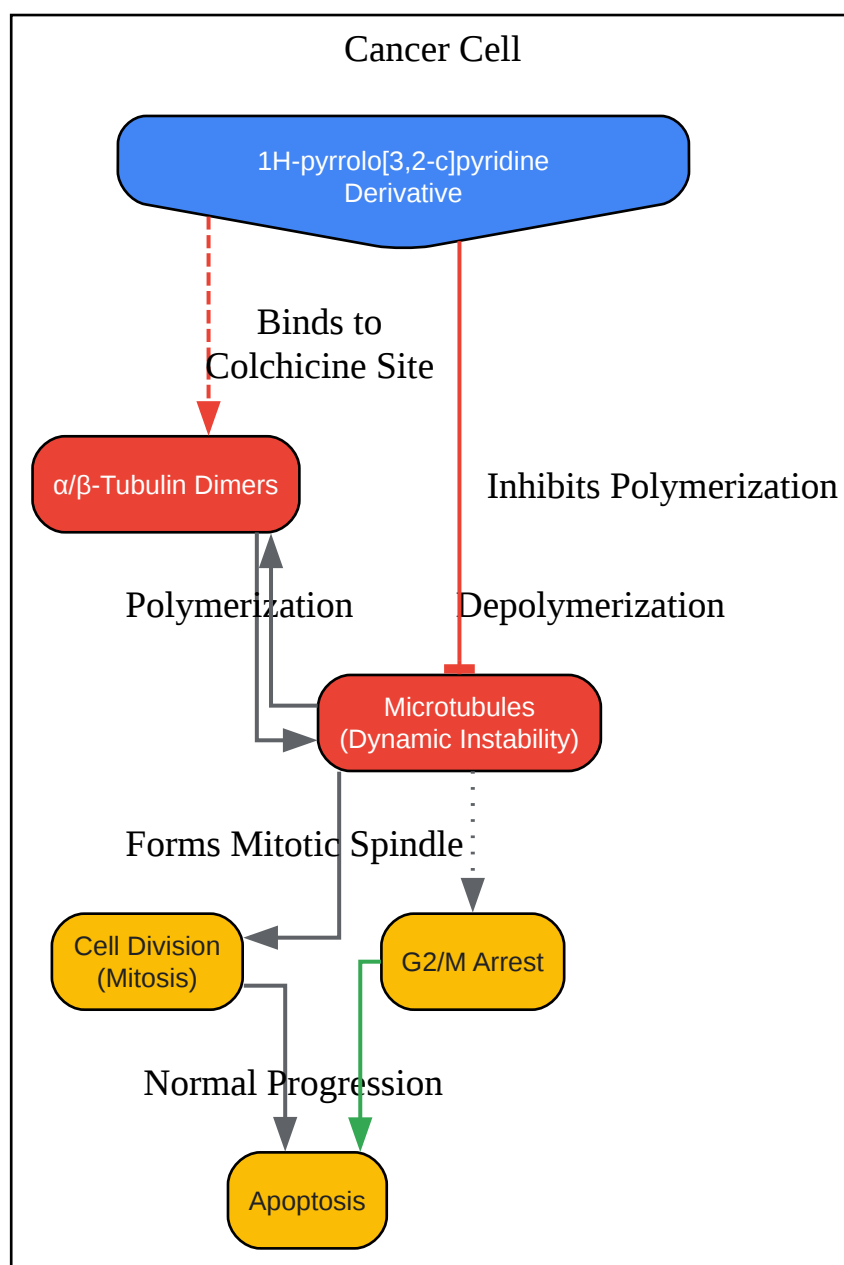
Biological Significance and Applications in Drug Discovery

The 1H-pyrrolo[3,2-c]pyridine scaffold is a privileged structure in medicinal chemistry, primarily recognized for its role in the development of kinase inhibitors.[3] Kinases are a class of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer. The azaindole core can effectively mimic the purine ring of ATP, allowing it to bind to the hinge region of protein kinases, a critical interaction for potent inhibition.[3]

Anticancer Potential: Targeting Microtubule Dynamics

Recent research has highlighted a particularly compelling application for derivatives of 1H-pyrrolo[3,2-c]pyridine as potent anticancer agents that function as colchicine-binding site inhibitors.[4][7]

- **Mechanism of Action:** These compounds disrupt the dynamic process of microtubule polymerization and depolymerization. Microtubules are essential components of the cytoskeleton involved in cell division (mitosis). By inhibiting their function, these agents can cause cell cycle arrest, typically in the G2/M phase, and subsequently induce apoptosis (programmed cell death) in cancer cells.[4][7]
- **Published Efficacy:** A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridine derivatives demonstrated excellent antitumor activity against several human cancer cell lines, with IC₅₀ values in the nanomolar range.[7] The most potent compounds in the series effectively inhibited tubulin polymerization in vitro and disrupted microtubule dynamics in cells at low concentrations.[4][7]



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Caption: Mechanism of action for 1H-pyrrolo[3,2-c]pyridine derivatives as tubulin inhibitors.

Conclusion and Future Directions

1H-pyrrolo[3,2-c]pyridine-6-carbonitrile is more than just a chemical entity; it is a gateway to novel therapeutic agents. Its structural features—the bioisosteric azaindole core and the synthetically versatile nitrile group—make it an exceptionally valuable building block for

medicinal chemists. The demonstrated success of its derivatives as potent tubulin polymerization inhibitors underscores the scaffold's potential in oncology.[4][7] Future research should continue to explore the derivatization of this core, not only for anticancer applications but also as inhibitors for various kinases and other important biological targets. The robust synthetic and analytical protocols available provide a solid foundation for these future explorations, paving the way for the next generation of targeted therapies.

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